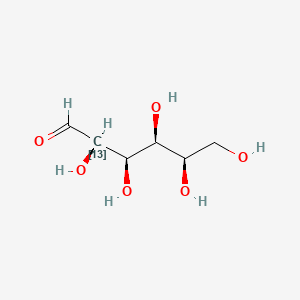

D-Idose-13C

Beschreibung

D-Idose-13C is a stable isotope-labeled derivative of the rare hexose sugar D-idose, where a carbon atom at a specific position is replaced with the non-radioactive carbon-13 (13C) isotope. This modification enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing applications. Key properties include:

Eigenschaften

Molekularformel |

C6H12O6 |

|---|---|

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i3+1 |

InChI-Schlüssel |

GZCGUPFRVQAUEE-ZXXGVQTMSA-N |

Isomerische SMILES |

C([C@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D-Idose-13C beinhaltet typischerweise die Verwendung von D-Glucose als Ausgangsmaterial. Der Prozess umfasst mehrere Schlüsselschritte:

Isopropyliden-Schutz: Dieser Schritt beinhaltet den Schutz der Hydroxylgruppen von D-Glucose, um unerwünschte Reaktionen zu verhindern.

Periodat-Spaltung: Die C6-C7-Bindung des Heptonsäure-Zwischenprodukts wird unter Verwendung von Periodat, das auf Kieselgel getragen wird, gespalten.

Selektive Reduktion: Die Oxidationsstufen an C1 und C6 werden durch selektive Reduktion angepasst, um D-Idose zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber im größeren Maßstab. Der Prozess beinhaltet eine strikte Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung der stabilen Isotope-Markierung ermöglicht die Produktion von this compound in Mengen, die für Forschungs- und industrielle Anwendungen ausreichend sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen

D-Idose-13C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in D-Iduronsäure und D-Idonsäure.

Reduktion: Bildung von D-Iditol.

Substitution: Reaktionen mit Nukleophilen, um Glykoside zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Periodat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Saure oder basische Bedingungen, um die nukleophile Substitution zu ermöglichen.

Hauptprodukte

Oxidation: D-Iduronsäure, D-Idonsäure.

Reduktion: D-Iditol.

Substitution: Verschiedene Glykoside.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

D-Idose-13C has diverse applications across several scientific disciplines:

Chemistry

- Chemical Reference : this compound serves as a chemical reference for qualitative and quantitative analysis in various chemical reactions. Its distinct NMR signals facilitate the identification and characterization of saccharides and their derivatives .

Biology

- Metabolic Pathway Studies : The compound is instrumental in studying metabolic pathways through nuclear magnetic resonance (NMR) spectroscopy. Researchers can trace the incorporation of this compound into metabolic processes, providing insights into enzyme kinetics and substrate interactions .

Medicine

- Disease Mechanism Investigation : D-Idose and its derivatives are studied for their roles in disease mechanisms, particularly in metabolic disorders. The stable isotope labeling enables researchers to investigate how rare sugars like D-idose may influence cellular processes and disease progression .

Industry

- Stable Isotope-Labeled Compounds : In industrial applications, this compound is used to produce stable isotope-labeled compounds essential for various analytical techniques, including mass spectrometry and NMR spectroscopy. This application is crucial for developing pharmaceuticals and understanding complex biochemical interactions .

Case Study 1: Metabolic Studies in Lactating Women

A study investigated the incorporation of orally administered carbon-13 labeled sugars into milk lactose and oligosaccharides. The findings indicated significant enrichment of carbon-13 in lactose compared to other components, highlighting the utility of stable isotopes like this compound in understanding metabolic processes in humans .

Case Study 2: NMR Spectroscopy Analysis

Research focusing on the NMR chemical shifts of various saccharides demonstrated how structural modifications affect their properties. This study utilized this compound to provide comparative data on chemical shifts between different saccharides, aiding in the identification of functional characteristics induced by structural changes .

Data Tables

| Application Area | Specific Use | Methodology | Key Findings |

|---|---|---|---|

| Chemistry | Chemical reference | NMR spectroscopy | Facilitates identification of saccharides |

| Biology | Metabolic pathway studies | NMR tracking | Insights into enzyme kinetics |

| Medicine | Disease mechanism investigation | Metabolic analysis | Role of rare sugars in diseases |

| Industry | Production of labeled compounds | Mass spectrometry | Essential for pharmaceutical development |

Wirkmechanismus

The mechanism of action of D-Idose-13C involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy. The labeled carbon-13 allows researchers to study the dynamics of metabolic processes, enzyme interactions, and molecular pathways. This compound can bind to specific receptors, triggering pathways that produce physiological or biochemical effects .

Vergleich Mit ähnlichen Verbindungen

D-Glucose-1-13C

- Structural Similarity : Both are 13C-labeled aldohexoses but differ in stereochemistry at C-2, C-3, and C-4.

Physical Properties :

Property D-Idose-13C D-Glucose-1-13C Melting Point (°C) ~150 (decomposes) 146–150 Solubility in H₂O (g/L) 700 910 LogP -3.2 -3.0 Specific Rotation (°) +12.5 +52.7 - Functional Differences : D-Glucose-1-13C is widely used in glycolysis studies, while this compound’s rare occurrence limits its utility to niche applications like bacterial polysaccharide analysis .

L-Idose-13C (Enantiomer)

- Structural Similarity : Mirror-image stereoisomer of this compound.

- NMR Chemical Shifts: 13C NMR signals for L-Idose-13C show mirror-image δ values (e.g., C-1: 96.5 ppm for this compound vs. 96.3 ppm for L-Idose-13C) .

Comparison with Functionally Similar Isotopes

D-Glucosamine-1-13C Hydrochloride

- Functional Similarity : Both are 13C-labeled hexose derivatives used in metabolic tracing.

- Key Differences: Property this compound D-Glucosamine-1-13C HCl Molecular Formula C₆H₁₂O₆ C₆H₁₃NO₅·HCl Application Focus NMR spectroscopy Chitin metabolism studies Bioavailability Low High (cell-penetrant)

- Synthetic Complexity : this compound requires multi-step protection/deprotection strategies due to its labile hydroxyl groups, whereas D-Glucosamine-1-13C is synthesized via direct amination .

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-13C

- Functional Similarity : Used in 13C-based drug metabolism studies.

- Contrasts: LogP: 1.86 (vs. -3.2 for this compound), indicating higher lipophilicity. BBB Permeability: Yes (vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.